(+)-Butaclamol hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

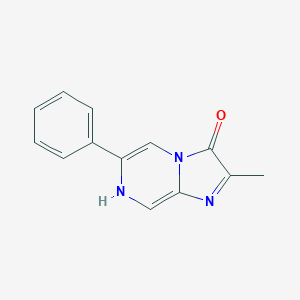

2-methyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-13(17)16-8-11(14-7-12(16)15-9)10-5-3-2-4-6-10/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFAZZHPAZFANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(N=CC2=N1)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Butaclamol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Butaclamol is a potent antipsychotic agent that, while never marketed, serves as a critical research tool for understanding dopamine (B1211576) receptor pharmacology.[1] Its mechanism of action is primarily centered on its high-affinity antagonism of D2-like dopamine receptors, a property intrinsically linked to its stereochemistry.[2][3] The (+)-enantiomer is the pharmacologically active form, exhibiting high affinity for these receptors, whereas the (-)-enantiomer is virtually inactive.[2][3][4] Beyond its well-characterized effects on the dopaminergic system, (+)-Butaclamol also interacts with sigma receptors, which may contribute to its broader pharmacological profile.[5] Notably, emerging evidence indicates that (+)-Butaclamol acts as an inverse agonist at D2 receptors, not merely a neutral antagonist, meaning it reduces the receptor's basal, agonist-independent activity.[6][7] This guide provides a detailed examination of these mechanisms, supported by quantitative binding data, experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: D2-Like Dopamine Receptor Antagonism

The principal mechanism underlying the antipsychotic effects of (+)-Butaclamol is its potent, stereospecific blockade of the D2-like family of dopamine receptors (D2, D3, and D4).[2][8]

Stereoselectivity

The pharmacological activity of butaclamol is almost exclusively confined to its (+)-enantiomer.[2] The (-)-enantiomer is reported to be 100 to 500 times less potent in behavioral assays and exhibits negligible affinity for the dopamine receptor.[2][3] This absolute optical specificity underscores the precise three-dimensional interaction required for binding to the receptor, a key consideration in rational drug design.[2][4]

Receptor Binding Profile

(+)-Butaclamol is a high-affinity antagonist at D2-like receptors.[9] Its binding prevents the endogenous ligand, dopamine, from activating the receptor and initiating downstream signaling cascades. This blockade in mesolimbic and mesocortical pathways is believed to be the basis for its antipsychotic effects.[10]

Inverse Agonism at the D2 Receptor

Contrary to the classical view of antagonists as silent blockers, extensive research has demonstrated that many antipsychotics, including (+)-Butaclamol, are inverse agonists.[7] D2 receptors exhibit a degree of constitutive, or agonist-independent, activity. While a neutral antagonist would block agonist binding without affecting this basal activity, an inverse agonist actively reduces it.[6]

Studies using [³⁵S]GTPγS binding assays, which measure G-protein activation, show that (+)-Butaclamol can decrease the basal signaling of D2 receptors.[6] This effect is also observed in functional assays measuring adenylyl cyclase activity, where (+)-Butaclamol can increase cAMP accumulation above baseline levels by inhibiting the constitutive inhibitory effect of the D2 receptor on the enzyme.[7] This mechanism suggests that (+)-Butaclamol stabilizes an inactive conformation of the D2 receptor.[11]

Secondary Mechanism: Sigma Receptor Modulation

In addition to its primary action on dopamine receptors, (+)-Butaclamol binds with high affinity to sigma (σ) receptors, particularly the σ₁ and σ₂ subtypes.[5] While the precise physiological roles of sigma receptors are still being fully elucidated, they are known to modulate a variety of neurotransmitter systems and cellular functions, including calcium signaling and neuronal survival. The interaction of (+)-Butaclamol with these receptors may contribute to its overall pharmacological effects, potentially influencing side effect profiles or offering therapeutic actions beyond simple D2 blockade.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of (+)-Butaclamol for its primary and secondary receptor targets. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in vitro, with lower values indicating higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference(s) |

| Dopamine D2 | ~0.5 - 2.0 | [5][9] |

| Dopamine D3 | ~1.2 - 13.0 | [5][9] |

| Sigma σ₁ | ~2.0 - 10.0 | [5][12] |

| Sigma σ₂ | Varies | [5][12] |

Note: Ki values can vary between studies depending on the specific radioligand, tissue preparation, and assay conditions used.

Downstream Signaling Pathways

Antagonism of the D2 receptor by (+)-Butaclamol profoundly impacts intracellular signaling. D2 receptors are G-protein coupled receptors (GPCRs) that preferentially couple to Gαi/o proteins.[13][14] The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) production and reduced activity of Protein Kinase A (PKA).[[“]][16]

Furthermore, the Gβγ subunits released upon Gαi/o activation can modulate other effectors, including G-protein-regulated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, which together act to decrease neuronal excitability.[14][17]

References

- 1. Butaclamol - Wikipedia [en.wikipedia.org]

- 2. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butaclamol Hydrochloride | C25H32ClNO | CID 37460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. resources.tocris.com [resources.tocris.com]

- 10. The behavioral pharmacology of butaclamol hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. consensus.app [consensus.app]

- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 17. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Butaclamol Hydrochloride: A Potent Dopamine D2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Butaclamol hydrochloride is a potent and stereospecific antagonist of the dopamine (B1211576) D2 receptor, belonging to the benzocycloheptapyridoisoquinolinol class of antipsychotic agents.[1][2] This technical guide provides a comprehensive overview of (+)-Butaclamol's pharmacological profile, focusing on its mechanism of action, binding kinetics, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding of its molecular interactions and experimental application. This document serves as a critical resource for researchers and professionals involved in the study of dopamine receptor pharmacology and the development of novel antipsychotic therapeutics.

Introduction

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[3][4] D2 receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6][7] Antagonism of these receptors is a key mechanism for alleviating the positive symptoms of schizophrenia.[4]

(+)-Butaclamol is a powerful antagonist at D2 receptors, exhibiting a high degree of stereoselectivity, with its (+)-enantiomer being significantly more active than the (-)-enantiomer.[8][9][10] This stereospecificity underscores the precise structural requirements for interaction with the dopamine receptor.[8] This guide delves into the technical details of (+)-Butaclamol's interaction with the D2 receptor, providing valuable data and methodologies for researchers in the field.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C25H32ClNO | [11] |

| Molecular Weight | 398.0 g/mol | [11] |

| IUPAC Name | (1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.0³,⁸.0⁹,²².0¹⁶,²¹]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | [11] |

| CAS Number | 55528-07-9 | [11] |

| Stereochemistry | (+)-enantiomer | [12] |

Mechanism of Action and Signaling Pathways

(+)-Butaclamol exerts its antipsychotic effects primarily through the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[5][13] This antagonism prevents the binding of dopamine, thereby inhibiting the downstream signaling cascade.

The canonical signaling pathway for the D2 receptor involves its coupling to inhibitory G proteins (Gαi/o). Upon agonist binding, the Gαi subunit inhibits the activity of adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP from ATP.[5][14] Consequently, the activity of protein kinase A (PKA) is decreased, which in turn affects the phosphorylation state and activity of numerous downstream target proteins, including the transcription factor CREB (cAMP response element-binding protein).[5][13] By blocking this pathway, (+)-Butaclamol prevents the dopamine-induced inhibition of adenylyl cyclase.[8]

Some studies also suggest that (+)-Butaclamol can act as an inverse agonist at the D2 receptor, meaning it can reduce the receptor's basal, agonist-independent activity.[15][16] This is achieved by stabilizing the uncoupled form of the receptor.[15]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of (+)-Butaclamol and related compounds at the dopamine D2 receptor.

Table 1: Binding Affinity of Butaclamol Enantiomers and Other Antagonists for the D2 Receptor

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| (+)-Butaclamol | [3H]Spiperone | Rat Striatum | 0.9 | [17] |

| (+)-Butaclamol | Not Specified | Not Specified | 1.45 (IC50) | [18] |

| (-)-Butaclamol | Not Specified | Not Specified | >10,000 (IC50) | [18] |

| Spiperone (B1681076) | [3H]Spiperone | CHO cells expressing D2L | 0.0215 (Kd) | [17] |

| Haloperidol | Not Specified | Not Specified | 1.4 | [18] |

| Fluphenazine | Not Specified | Not Specified | 0.8 | [18] |

| Chlorpromazine | Not Specified | Not Specified | 10.0 | [18] |

Table 2: Functional Antagonist Potency of Butaclamol and Other Neuroleptics

| Compound | Assay | Effect | Potency (pA2 or IC50) | Reference |

| d-Butaclamol | Dopamine-induced relaxation of rabbit mesenteric artery | Antagonism | pA2 = 6.77 | [19] |

| l-Butaclamol | Dopamine-induced relaxation of rabbit mesenteric artery | No effect at 3 x 10⁻⁶ M | - | [19] |

| (+)-Butaclamol | Reversal of apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity | Reversal of inhibition | More potent than fluphenazine, haloperidol, pimozide, and chlorpromazine | [18] |

| (+)-Butaclamol | Dopamine-mediated inhibition of forskolin-stimulated luciferase expression | Antagonism | Potency rank: Spiperone > (+)-Butaclamol | [17] |

Experimental Protocols

Radioligand Binding Assay for D2 Receptor Affinity

This protocol is a generalized procedure based on common practices for determining the binding affinity of a compound for the D2 receptor.[3][17][20][21]

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing the D2 receptor (e.g., stably transfected CHO or HEK cells) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3][21] Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[3]

-

Binding Reaction: In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone at a concentration close to its Kd), and varying concentrations of the test compound ((+)-Butaclamol).[17][21] For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled D2 antagonist (e.g., 10 µM spiperone).[21]

-

Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[21]

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Functional cAMP Assay for D2 Receptor Antagonism

This protocol describes a method to assess the functional antagonism of (+)-Butaclamol at the D2 receptor by measuring its effect on cAMP levels.[7][22][23][24]

Methodology:

-

Cell Culture: Plate cells stably expressing the human D2 receptor (e.g., CHO-K1 or U2OS cells) in a suitable microplate format and grow to an appropriate confluency.[24]

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a D2 receptor agonist (e.g., dopamine or quinpirole) to the wells, along with an agent that stimulates adenylyl cyclase, such as forskolin. The agonist will inhibit the forskolin-stimulated cAMP production in a dose-dependent manner.

-

Cell Lysis: After the stimulation period (e.g., 30 minutes), lyse the cells according to the specific cAMP detection kit's protocol to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or assays utilizing fluorescent biosensors.[23][24] In these assays, cellular cAMP competes with a labeled cAMP derivative for binding to a specific anti-cAMP antibody.[23]

-

Data Analysis: The signal from the assay is inversely proportional to the amount of cAMP produced by the cells. Plot the signal (or calculated cAMP concentration) against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of (+)-Butaclamol that reverses 50% of the agonist-induced inhibition of cAMP production.

In Vivo Pharmacology

In animal models, (+)-Butaclamol has demonstrated a pharmacological profile consistent with that of a potent neuroleptic agent.[25] It effectively antagonizes behaviors induced by dopamine agonists such as amphetamine and apomorphine.[9][25] For instance, at doses ranging from 0.1 to 0.3 mg/kg, (+)-butaclamol has been shown to abolish amphetamine-induced stereotyped behavior and rotational behavior in rats with unilateral lesions of the substantia nigra.[9][10] In contrast, the (-)-enantiomer is behaviorally inactive even at doses 100-500 times higher.[9][10] These findings highlight the in vivo efficacy and stereospecificity of (+)-Butaclamol as a dopamine D2 receptor antagonist.

Conclusion

This compound is a well-characterized, potent, and stereospecific antagonist of the dopamine D2 receptor. Its mechanism of action, centered on the blockade of the Gαi/o-mediated inhibition of adenylyl cyclase, aligns with the established understanding of antipsychotic drug action. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on dopaminergic systems and the discovery of new antipsychotic agents. The clear stereochemical requirements for its activity make (+)-Butaclamol an invaluable tool for probing the structure and function of the D2 receptor.

References

- 1. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butaclamol - Wikipedia [en.wikipedia.org]

- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. innoprot.com [innoprot.com]

- 8. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. This compound | C25H32ClNO | CID 6852400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of butaclamol and of other neuroleptic agents on the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdn-links.lww.com [cdn-links.lww.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. researchgate.net [researchgate.net]

- 24. innoprot.com [innoprot.com]

- 25. The behavioral pharmacology of butaclamol hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

stereospecificity of (+)-Butaclamol hydrochloride

An In-Depth Technical Guide on the Stereospecificity of (+)-Butaclamol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaclamol hydrochloride is a potent antipsychotic agent that exhibits a high degree of stereospecificity in its pharmacological action. As a chiral molecule, it exists as two enantiomers, (+)-butaclamol and (-)-butaclamol. This technical guide provides a comprehensive overview of the stereoselective interactions of butaclamol with its primary biological target, the dopamine (B1211576) D2 receptor. We will delve into the quantitative differences in binding affinity and functional activity between the two enantiomers, detail the experimental protocols used to elucidate these differences, and illustrate the key signaling pathways and experimental workflows involved.

Introduction: The Principle of Stereospecificity

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other.[1] In pharmacology, the differential effects of enantiomers can have profound implications for a drug's efficacy and side-effect profile. Butaclamol serves as a classic example of a drug where the therapeutic activity is confined to one enantiomer, highlighting the chiral nature of its biological target.[2][3][4]

Pharmacological Profile of Butaclamol Enantiomers

The antipsychotic effects of butaclamol are almost exclusively attributed to the (+)-enantiomer.[2][3][4] This stereoselectivity is observed across a range of in vitro and in vivo measures, from receptor binding to behavioral outcomes. The (-)-enantiomer is consistently reported to be behaviorally inactive at doses 100-500 times higher than the effective doses of the (+)-enantiomer.[2][3][4]

Dopamine Receptor Binding

The primary mechanism of action for butaclamol's antipsychotic effects is the blockade of dopamine D2 receptors in the central nervous system.[5][6][7] Radioligand binding assays have been instrumental in quantifying the profound difference in affinity between the two enantiomers for the D2 receptor. In these assays, (+)-butaclamol is often used to define specific binding, while (-)-butaclamol is used to determine non-specific binding due to its negligible affinity for the receptor at the concentrations tested.[6][8]

Functional Activity

The stereospecificity of butaclamol extends to its functional activity as a dopamine receptor antagonist. The (+)-enantiomer effectively antagonizes dopamine-stimulated adenylyl cyclase activity, while the (-)-enantiomer is inactive in this regard.[9][10] This functional difference is a direct consequence of the stereoselective binding to the D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase upon activation.[11] Some studies also suggest that (+)-butaclamol may act as an inverse agonist at the D2 receptor.[12]

In Vivo Effects

Behavioral studies in animal models of psychosis further underscore the stereospecificity of butaclamol. The (+)-enantiomer is effective in blocking amphetamine-induced stereotyped behaviors and rotational behavior in rats with unilateral substantia nigra lesions, actions predictive of antipsychotic efficacy.[2][3][4] In contrast, the (-)-enantiomer shows no such activity.[2][3][4]

Quantitative Data Presentation

The following tables summarize the quantitative data on the stereospecificity of butaclamol hydrochloride from various studies.

Table 1: Dopamine D2 Receptor Binding Affinity

| Enantiomer | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| (+)-Butaclamol | [3H]-Spiperone | Calf Caudate | ~0.5 | [13] |

| (-)-Butaclamol | [3H]-Spiperone | Calf Caudate | ~1500 | [13] |

| (+)-Butaclamol | [3H]-Haloperidol | Rat Striatum | Not Specified | [6] |

| (-)-Butaclamol | [3H]-Haloperidol | Rat Striatum | Inactive | [6] |

Table 2: Functional Activity at Dopamine D2 Receptors

| Enantiomer | Assay | System | Effect | Potency (IC50/EC50) | Reference |

| (+)-Butaclamol | Adenylyl Cyclase Inhibition | Olfactory Tubercle | Antagonism of DA-stimulated cAMP | Potent | [10] |

| (-)-Butaclamol | Adenylyl Cyclase Inhibition | Olfactory Tubercle | Ineffective | Not Applicable | [10] |

| (+)-Butaclamol | Forskolin-stimulated cAMP | CHO-D2S cells | Inverse Agonism | Correlates with Ki | [12] |

| (-)-Butaclamol | Forskolin-stimulated cAMP | CHO-D2S cells | No effect | Not Applicable | [12] |

Table 3: In Vivo Behavioral Effects

| Enantiomer | Behavioral Model | Species | Effective Dose | Effect | Reference |

| (+)-Butaclamol | Amphetamine-induced stereotypy | Rat | 0.1 - 0.3 mg/kg | Abolished stereotypy | [2][3][4] |

| (-)-Butaclamol | Amphetamine-induced stereotypy | Rat | > 30 mg/kg | No effect | [2][3][4] |

| (+)-Butaclamol | Continuous avoidance | Rat | Not Specified | Inhibition | [2][3][4] |

| (-)-Butaclamol | Continuous avoidance | Rat | Not Specified | No effect | [2][3][4] |

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of (+)- and (-)-butaclamol for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]

-

Radioligand: [3H]-Spiperone or [3H]-Haloperidol.

-

Non-specific binding control: 10 µM (+)-Butaclamol.[14]

-

Test compounds: this compound and (-)-Butaclamol hydrochloride.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells expressing D2 receptors to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (e.g., 0.1-1.0 nM [3H]-Spiperone).

-

Increasing concentrations of the test compound ((+)- or (-)-butaclamol).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM (+)-butaclamol).

-

Add the membrane preparation (50-100 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This assay measures the ability of butaclamol enantiomers to antagonize dopamine-induced inhibition of adenylyl cyclase.

Materials:

-

Rat striatal tissue or cells expressing D2 receptors.

-

Homogenization buffer: Tris-HCl buffer with EGTA.

-

Assay buffer: Tris-HCl buffer containing ATP, MgCl2, GTP, a phosphodiesterase inhibitor (e.g., IBMX), and a cAMP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

-

Dopamine.

-

This compound and (-)-Butaclamol hydrochloride.

-

[α-32P]ATP.

-

Dowex and alumina (B75360) columns for cAMP separation.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Enzyme Assay:

-

Set up reaction tubes containing the membrane preparation.

-

Add the test compounds ((+)- or (-)-butaclamol) at various concentrations and pre-incubate for 10-15 minutes at 30°C.

-

Add dopamine to stimulate the D2 receptors (leading to inhibition of adenylyl cyclase). Control tubes will not contain dopamine.

-

Initiate the reaction by adding [α-32P]ATP.

-

Incubate for 10-20 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP) and boiling.

-

-

cAMP Measurement:

-

Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.

-

Elute the [32P]cAMP and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of cAMP produced in each reaction.

-

Plot the adenylyl cyclase activity against the concentration of the butaclamol enantiomer in the presence of dopamine.

-

Determine the IC50 value for the antagonism of dopamine-induced inhibition of adenylyl cyclase.

-

Mandatory Visualizations

Signaling Pathway of Dopamine D2 Receptor and Butaclamol

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of (+)-butaclamol.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining dopamine D2 receptor binding affinity.

Conclusion

The stereospecificity of butaclamol hydrochloride is a well-established and clear-cut example of the importance of chirality in drug action. The (+)-enantiomer is a potent dopamine D2 receptor antagonist with demonstrated antipsychotic activity, while the (-)-enantiomer is essentially inactive. This profound difference in pharmacological activity between the enantiomers underscores the precise three-dimensional structural requirements for high-affinity binding to the dopamine D2 receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the stereospecific interactions of novel compounds with GPCRs.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Butaclamol - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Butaclamol Hydrochloride | C25H32ClNO | CID 37460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Effect of butaclamol and its enantiomers upon striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (+)-Butaclamol Hydrochloride: A Neuroleptic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Butaclamol hydrochloride is a potent neuroleptic agent that has been extensively studied for its antipsychotic properties. It belongs to the dibenzocycloheptene class of compounds and is recognized for its high affinity and stereospecific antagonism of dopamine (B1211576) receptors, particularly the D2 subtype. This technical guide provides a comprehensive overview of the pharmacological profile of (+)-Butaclamol, including its binding affinities, functional activities, and the signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize this compound are also presented, along with visual representations of its mechanism of action.

Introduction

(+)-Butaclamol is the pharmacologically active enantiomer of butaclamol, a compound that has demonstrated significant antipsychotic activity in both preclinical and clinical studies. Its primary mechanism of action is the blockade of dopamine receptors, a property shared by many neuroleptic drugs used in the treatment of schizophrenia and other psychotic disorders. The hydrochloride salt form enhances its solubility and stability for research purposes. This guide will delve into the technical details of (+)-Butaclamol's interaction with dopamine receptors and its downstream effects on cellular signaling.

Pharmacological Profile

The neuroleptic effects of (+)-Butaclamol are primarily attributed to its potent antagonism of dopamine D2-like receptors (D2, D3, and D4). It also exhibits activity at D1-like receptors (D1 and D5).

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used, and the ability of the unlabeled test compound, such as (+)-Butaclamol, to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Due to its high affinity, (+)-Butaclamol is often used in a 2000-fold excess to define non-specific binding in radioligand binding assays for dopamine receptors[1].

Table 1: Binding Affinity (Ki) of (+)-Butaclamol for Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| D1 | Data not available in the provided search results | |||

| D2 | Data not available in the provided search results | |||

| D3 | Data not available in the provided search results | |||

| D4 | Data not available in the provided search results | |||

| D5 | Data not available in the provided search results |

Note: While the high affinity of (+)-Butaclamol for dopamine receptors is well-established by its use in defining non-specific binding, specific Ki values for each subtype were not found in the provided search results. Further literature review is recommended to obtain these specific values.

Functional Activity

Functional assays are employed to determine the effect of a compound on receptor signaling. For G protein-coupled receptors (GPCRs) like dopamine receptors, common functional assays measure changes in the levels of second messengers, such as cyclic AMP (cAMP).

(+)-Butaclamol has been shown to act as an inverse agonist at all five dopamine receptor subtypes, meaning it reduces the basal level of receptor activity in the absence of an agonist.

Table 2: Functional Activity of (+)-Butaclamol at Dopamine Receptors

| Receptor Subtype | Assay Type | Effect | Emax (% of Dopamine Response) | Reference |

| D1 | cAMP Production | Inverse Agonist | -43% | [1] |

| D2L | cAMP Production | Inverse Agonist | -44% | [1] |

| D3 | cAMP Production | Inverse Agonist | -32% | [1] |

| D4 | cAMP Production | Inverse Agonist | -43% | [1] |

| D5 | cAMP Production | Inverse Agonist | -37% | [1] |

| D2 | Adenylate Cyclase Inhibition | Antagonist | EC50 = 130 nM | [2] |

Signaling Pathways

Dopamine receptors are GPCRs that modulate distinct intracellular signaling cascades. D1-like receptors (D1 and D5) are typically coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels. D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. Beyond the canonical G protein signaling, dopamine receptors can also signal through β-arrestin pathways, which can lead to the activation of other downstream effectors like Akt and glycogen (B147801) synthase kinase 3 (GSK3).

As a potent antagonist and inverse agonist, (+)-Butaclamol blocks both G protein-dependent and β-arrestin-dependent signaling initiated by dopamine.

D1-like Receptor Signaling Pathway (Gs-coupled)

Caption: D1-like receptor signaling pathway and the inhibitory effect of (+)-Butaclamol.

D2-like Receptor Signaling Pathway (Gi/o-coupled)

Caption: D2-like receptor signaling pathway and the inhibitory effect of (+)-Butaclamol.

β-Arrestin and Akt/GSK3 Signaling Pathway

Caption: β-Arrestin and Akt/GSK3 pathway modulation by D2 receptors and (+)-Butaclamol.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of (+)-Butaclamol.

Radioligand Displacement Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of (+)-Butaclamol for dopamine receptors.

Caption: Workflow for a radioligand displacement assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) in appropriate growth medium.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer (50 mM Tris-HCl, pH 7.4)

-

A fixed concentration of the appropriate radioligand (e.g., [³H]SCH23390 for D1-like receptors or [³H]spiperone for D2-like receptors) at a concentration near its Kd.

-

Increasing concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

For determination of non-specific binding, use a high concentration of a non-radiolabeled antagonist (e.g., 10 µM (+)-Butaclamol or another suitable antagonist).

-

Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 90 minutes for D1-like receptors, 60 minutes for D2-like receptors) at room temperature or 37°C[1].

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of (+)-Butaclamol.

-

Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the (+)-Butaclamol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol describes a method to measure the effect of (+)-Butaclamol on dopamine receptor-mediated changes in intracellular cAMP levels.

Caption: Workflow for a cAMP functional assay.

Detailed Protocol:

-

Cell Culture:

-

Seed cells expressing the dopamine receptor of interest into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

For Gs-coupled receptors (D1-like): Add a fixed concentration of dopamine (agonist) to stimulate cAMP production.

-

For Gi-coupled receptors (D2-like): Add a fixed concentration of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP, followed by the addition of a fixed concentration of dopamine to inhibit cAMP production.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).

-

Add the detection reagents to the cell lysates.

-

Incubate to allow for the detection reaction to occur.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the cell lysates to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the (+)-Butaclamol concentration.

-

For antagonist activity, fit the data to determine the IC50 value. For inverse agonist activity, quantify the reduction in basal cAMP levels.

-

Conclusion

This compound is a powerful pharmacological tool for studying the dopamine system. Its high affinity and potent antagonism, particularly at D2-like receptors, have made it a benchmark compound in neuroleptic research. This technical guide has provided a detailed overview of its pharmacological characteristics, the signaling pathways it modulates, and the experimental protocols used for its evaluation. A thorough understanding of these aspects is essential for researchers and drug development professionals working on novel therapies for dopamine-related neurological and psychiatric disorders.

References

An In-Depth Technical Guide to the Synthesis of (+)-Butaclamol Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the enantiomers of Butaclamol hydrochloride, a potent antipsychotic agent. The primary method for obtaining the optically active isomers of Butaclamol is through the resolution of a racemic mixture. This document details the established method of diastereomeric salt formation, a robust and widely used technique for separating enantiomers. Experimental protocols for the resolution of racemic Butaclamol and the subsequent conversion of the desired enantiomer to its hydrochloride salt are provided. Additionally, this guide includes quantitative data and visualizations to facilitate a deeper understanding of the synthetic process.

Introduction

Butaclamol is a dibenzo[a,g]quinolizine derivative that acts as a potent dopamine (B1211576) D2 receptor antagonist.[1] Its pharmacological activity resides almost exclusively in the (+)-enantiomer, which is significantly more active than the (-)-enantiomer.[2] This stereospecificity highlights the importance of obtaining enantiomerically pure (+)-Butaclamol for therapeutic applications and further research into its mechanism of action. While asymmetric synthesis presents a modern approach to chiral molecules, the established and well-documented method for producing the enantiomers of Butaclamol is through the resolution of the racemate.[2][3] This guide will focus on the practical, experimental aspects of this classical resolution method.

Synthesis of Racemic Butaclamol

The synthesis of racemic Butaclamol is a multi-step process that is a prerequisite for the chiral resolution. While a detailed exposition of the entire racemic synthesis is beyond the scope of this guide, the final step typically involves the reaction of a suitable precursor with a Grignard reagent to introduce the tert-butyl group and form the tertiary alcohol moiety. The resulting product is a racemic mixture of (+)- and (-)-Butaclamol.

Chiral Resolution of Racemic Butaclamol

The separation of the enantiomers of racemic Butaclamol is achieved through the formation of diastereomeric salts. This method leverages the different physical properties, such as solubility, of diastereomers, which allows for their separation by fractional crystallization.[3]

Principle of Diastereomeric Salt Resolution

A racemic mixture of a base, such as Butaclamol, is reacted with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a mixture of two diastereomeric salts. Due to their different spatial arrangements, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of one diastereomer, leaving the other in solution. The crystallized diastereomer can then be isolated, and the chiral resolving agent removed to yield the desired enantiomer of the original base.

Experimental Protocol: Resolution with (-)-Dibenzoyl-L-tartaric Acid

A common and effective resolving agent for racemic amines is a derivative of tartaric acid. For the resolution of racemic Butaclamol, (-)-dibenzoyl-L-tartaric acid has been successfully employed.

Materials:

-

Racemic Butaclamol

-

(-)-Dibenzoyl-L-tartaric acid

-

Acetone

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve racemic Butaclamol in a suitable solvent such as a mixture of methanol and acetone.

-

Add an equimolar amount of (-)-dibenzoyl-L-tartaric acid dissolved in the same solvent system.

-

Stir the solution at room temperature to allow for the formation of the diastereomeric salts.

-

-

Fractional Crystallization:

-

The diastereomeric salt of (+)-Butaclamol with (-)-dibenzoyl-L-tartaric acid is typically less soluble and will preferentially crystallize out of the solution.

-

Allow the crystallization to proceed, potentially with cooling to enhance the yield.

-

Collect the precipitated crystals by filtration. The crystals should be washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Liberation of the (+)-Butaclamol Free Base:

-

Suspend the isolated diastereomeric salt crystals in water.

-

Add a base, such as an ammonium hydroxide solution, to neutralize the tartaric acid derivative and liberate the free base of (+)-Butaclamol.

-

Extract the aqueous suspension with an organic solvent like diethyl ether.

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the solid (+)-Butaclamol free base.

-

-

Isolation of (-)-Butaclamol (Optional):

-

The mother liquor from the fractional crystallization contains the more soluble diastereomeric salt of (-)-Butaclamol.

-

This can be treated in a similar manner with a base to recover the (-)-enantiomer.

-

Table 1: Quantitative Data for Chiral Resolution

| Parameter | Value |

| Molar ratio of Racemic Butaclamol to (-)-Dibenzoyl-L-tartaric acid | 1:1 |

| Typical Crystallization Solvent | Methanol/Acetone |

| Expected Enantiomeric Excess (e.e.) of (+)-Butaclamol after resolution | >95% (may require recrystallization) |

Note: Specific yields and optimal conditions may vary and should be optimized based on experimental observations.

Synthesis of (+)-Butaclamol Hydrochloride

Once the enantiomerically pure (+)-Butaclamol free base has been isolated, it is converted to its hydrochloride salt to improve its stability and solubility for pharmaceutical applications.

Experimental Protocol

Materials:

-

(+)-Butaclamol free base

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent)

Procedure:

-

Dissolve the (+)-Butaclamol free base in a minimal amount of anhydrous diethyl ether.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether, isopropanol) dropwise with stirring.

-

The this compound will precipitate out of the solution as a white solid.

-

Collect the precipitate by filtration and wash it with a small amount of cold, anhydrous diethyl ether.

-

Dry the resulting this compound salt under vacuum.

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₂ClNO |

| Molecular Weight | 397.98 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Typically reported in the range of 282-284 °C |

| Optical Rotation [α]D | Positive value (specific rotation depends on concentration and solvent) |

Visualizations

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of (+)-Butaclamol HCl via chiral resolution.

Logical Relationship of Enantiomers and Diastereomers

Caption: Relationship between enantiomers and diastereomers in chiral resolution.

Conclusion

The synthesis of enantiomerically pure this compound is a critical process for its development and study as a pharmaceutical agent. The method of chiral resolution through diastereomeric salt formation provides a reliable and scalable approach to obtaining the desired enantiomer. This technical guide has outlined the key experimental protocols and quantitative considerations for this process, providing a valuable resource for researchers and professionals in the field of drug development. The provided visualizations further clarify the workflow and the underlying stereochemical principles.

References

The Pharmacological Profile of (+)-Butaclamol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Butaclamol hydrochloride is a potent antipsychotic agent that has been instrumental in the characterization of dopamine (B1211576) and sigma receptors. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinities, functional activities, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and drug development efforts.

Introduction

(+)-Butaclamol is a rigid, tricyclic benzocyclohepta-pyridoisoquinoline derivative that exhibits high stereoselectivity in its biological actions. The (+)-enantiomer is the pharmacologically active form, demonstrating potent antagonism at dopamine D2-like receptors and significant affinity for sigma receptors.[1][2] Its potent and specific binding properties have made it a valuable research tool for elucidating the role of these receptor systems in neuropsychiatric disorders. This document serves as a detailed technical resource on the pharmacological characteristics of this compound.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the tables below.

Table 1: Dopamine Receptor Binding Affinities of (+)-Butaclamol

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| D1 | [3H]SCH 23390 | Non-human primate caudate-putamen | ~100 (Least selective) | [3] |

| D2 | [3H]Spiperone | Rat Striatum | 0.66 - 2.84 | [4] |

| D2 | [3H]Spiperone | CHO-K1 cells expressing rat D2L receptor | Kd: 0.0215 | [2] |

| D3 | [3H]Spiperone | Not Specified | - | [4] |

| D4 | [125I]L-750,667 | hD4 HEK cells | >100 | [5] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Sigma Receptor Binding Affinities of (+)-Butaclamol

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea pig liver | - | [6] |

| Sigma-2 | [3H]DTG | Rat liver | - | [6] |

Note: Specific Ki values for (+)-Butaclamol at sigma receptors were not consistently found across the literature, though its high affinity is widely acknowledged.

Functional Activity

This compound functions as a potent antagonist at dopamine D2-like receptors. This has been demonstrated in various functional assays that measure the downstream consequences of receptor activation.

Table 3: Functional Antagonism of (+)-Butaclamol at Dopamine D2 Receptors

| Assay Type | Cell Line | Measured Effect | IC50/EC50 (nM) | Reference |

| cAMP Accumulation Assay | CHO cells expressing human D2short receptor | Potentiation of forskolin-stimulated cAMP | - | [7] |

| Luciferase Reporter Gene Assay | CHO cells expressing rat D2L receptor | Inhibition of forskolin-stimulated luciferase expression | Potent antagonist | [2] |

Signaling Pathways

(+)-Butaclamol exerts its pharmacological effects by modulating specific intracellular signaling cascades through its interaction with dopamine and sigma receptors.

Dopamine D2 Receptor Signaling Pathway

As a D2 receptor antagonist, (+)-Butaclamol blocks the canonical Gαi/o-coupled signaling pathway. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels. It also blocks dopamine-mediated activation of other downstream effectors such as inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER)-mitochondria interface. It interacts with various proteins to modulate cellular stress responses and calcium signaling. Ligands can either act as agonists, promoting the dissociation of the sigma-1 receptor from its binding partner BiP (Binding immunoglobulin protein), or as antagonists, stabilizing the sigma-1 receptor-BiP complex.

Sigma-2 Receptor (TMEM97) Signaling

The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and the regulation of cell proliferation.[8] It forms a complex with progesterone (B1679170) receptor membrane component 1 (PGRMC1) and can influence signaling pathways such as the mTOR/S6K1 pathway, which is crucial for cell growth and survival.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of (+)-Butaclamol for a specific receptor.[10][11]

Workflow:

Detailed Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Binding Assay: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and a range of concentrations of this compound. For determining non-specific binding, use a high concentration of a known competing ligand.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (+)-Butaclamol that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay determines the functional antagonism of (+)-Butaclamol at Gαi/o-coupled receptors like the D2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.[12][13]

Workflow:

Detailed Methodology:

-

Cell Culture: Plate cells stably expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells) in a multi-well plate and grow to a suitable confluency.

-

Assay Procedure:

-

Wash the cells with serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) along with a stimulator of adenylyl cyclase, such as forskolin.

-

Incubate for a specified time to allow for cAMP production.

-

-

cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, FRET, or AlphaScreen) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the (+)-Butaclamol concentration. Fit the data to determine the IC50 value, representing the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production that was inhibited by the agonist.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor. For an antagonist like (+)-Butaclamol, it is used to measure its ability to block agonist-stimulated [35S]GTPγS binding.[14][15]

Workflow:

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes containing the D2 receptor as described for the radioligand binding assay.

-

Assay Incubation: In an assay buffer containing MgCl2 and GDP, incubate the membranes with a fixed concentration of a D2 receptor agonist. To this, add varying concentrations of this compound.

-

Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification and Analysis: Measure the amount of bound [35S]GTPγS using a scintillation counter. Determine the concentration of (+)-Butaclamol that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50).

Conclusion

This compound is a well-characterized pharmacological tool with high affinity and antagonist activity at dopamine D2-like receptors, and significant interactions with sigma receptors. Its stereoselective nature and potent effects have been crucial for advancing our understanding of these receptor systems. The data and protocols presented in this guide provide a comprehensive resource for researchers in neuroscience and drug discovery, facilitating the continued investigation of dopaminergic and sigma receptor-mediated signaling in health and disease.

References

- 1. Activation of Multiple G Protein Pathways to Characterize the Five Dopamine Receptor Subtypes Using Bioluminescence Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D1 and D2 dopamine receptors in caudate-putamen of nonhuman primates (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 6. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 9. TMEM97/Sigma 2 Receptor Increases Estrogen Receptor α Activity in Promoting Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(gamma-thiotriphosphate) binding in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inverse Agonist Activity of (+)-Butaclamol Hydrochloride at D2 Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the inverse agonist properties of (+)-Butaclamol hydrochloride at the dopamine (B1211576) D2 receptor. It includes quantitative data on its binding and functional activity, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the treatment of various neurological and psychiatric disorders. While historically targeted by antagonists that block the effects of the endogenous agonist dopamine, the concept of inverse agonism has gained significant traction. Inverse agonists are ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. This is particularly relevant for receptors like the D2 receptor that exhibit constitutive, or agonist-independent, activity. (+)-Butaclamol, a potent antipsychotic agent, has been identified as a notable inverse agonist at the D2 receptor. This document delves into the technical details of its mechanism of action and the experimental methodologies used to characterize its activity.

Quantitative Data Presentation

The inverse agonist activity of (+)-Butaclamol at D2 receptors has been quantified through various in vitro assays. The following tables summarize key data from competition radioligand binding and functional assays, providing a comparative view of its potency and efficacy.

Table 1: Binding Affinity of (+)-Butaclamol for G Protein-Coupled and -Uncoupled D2 Receptors [1]

| Parameter | Value | Description |

| Kuncoupled (nM) | Not explicitly stated, but part of a two-site model fit. | Dissociation constant for the G protein-uncoupled state of the D2 receptor. |

| Kcoupled (nM) | Not explicitly stated, but part of a two-site model fit. | Dissociation constant for the G protein-coupled state of the D2 receptor. |

| Kcoupled / Kuncoupled Ratio | ~4 | Indicates a higher affinity for the uncoupled state, a characteristic of inverse agonists. This ratio was significantly different from other tested inverse agonists. |

| % Rhigh | 70-80% | Percentage of receptors in the higher-affinity (G protein-uncoupled) state in the presence of (+)-Butaclamol. This was significantly higher compared to most other inverse agonists. |

Data derived from competition binding experiments versus the agonist [3H]NPA in membranes from CHO cells expressing the D2(short) receptor, in the absence of GTP.[1]

Table 2: Functional Inverse Agonist Activity of (+)-Butaclamol in [35S]GTPγS Binding Assays [1]

| Parameter | Value | Description |

| pIC50 | Not explicitly stated, but used as a reference. | The negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal possible inhibition. |

| Maximal Effect (% of Basal) | ~15-20% inhibition of basal [35S]GTPγS binding | The maximal reduction in agonist-independent G protein activation. |

| Relative Efficacy | 100% (by definition) | Used as the reference compound for determining the relative efficacy of other inverse agonists. |

Data from assays measuring the inhibition of basal [35S]GTPγS binding in membranes from CHO cells expressing D2 receptors.[1]

Table 3: Effect of (+)-Butaclamol on cAMP Accumulation [2][3]

| Assay Condition | Effect of (+)-Butaclamol |

| Forskolin-stimulated cAMP accumulation | Increased cAMP accumulation above the forskolin (B1673556) control level. |

| Cell type | CHO cells expressing the human D2short dopamine receptor. |

This effect is indicative of inverse agonism, as D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase. By stabilizing an inactive receptor state, (+)-Butaclamol reduces the constitutive inhibition of adenylyl cyclase, leading to a net increase in cAMP levels.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments used to characterize the inverse agonist activity of (+)-Butaclamol at D2 receptors.

1. Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Receptor Preparation:

-

CHO cells stably expressing the human D2 dopamine receptor are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[4]

-

The homogenate is centrifuged at a low speed to remove cellular debris.[4]

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]

-

The membrane pellet is washed and resuspended in the final assay buffer.[4] Protein concentration is determined using a standard method like the BCA assay.[4]

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.[4]

-

To each well, add the receptor membrane preparation (e.g., 50-120 µg protein).[4]

-

Add varying concentrations of the competing unlabeled ligand ((+)-Butaclamol).

-

Add a fixed concentration of a radiolabeled D2 receptor agonist, such as [3H]NPA (N-n-propylnorapomorphine), to label both G-protein-coupled and -uncoupled states.[1]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[4]

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.[4]

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[4]

-

The radioactivity retained on the filters is measured using a scintillation counter.[4]

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing drug.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The data are fitted to one-site or two-site binding models using non-linear regression analysis to determine IC50 values.[1]

-

Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[5] For two-site models, Kuncoupled and Kcoupled values can be derived.[1]

-

2. [35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by assessing the binding of the non-hydrolyzable GTP analog, [35S]GTPγS. Inverse agonists decrease the basal level of [35S]GTPγS binding.

-

Receptor Preparation:

-

Membrane preparation is carried out as described for the radioligand binding assay.

-

-

Assay Procedure:

-

The assay is typically conducted in a 96-well plate format.

-

To each well, add the membrane preparation, assay buffer containing GDP (to enhance the detection of inverse agonism), and varying concentrations of (+)-Butaclamol.[1]

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[6]

-

Terminate the reaction by rapid filtration through glass fiber filters.[4]

-

Wash the filters with ice-cold buffer.[4]

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.[4]

-

-

Data Analysis:

-

Basal binding is measured in the absence of any ligand.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Concentration-response curves are generated by plotting the percentage inhibition of basal [35S]GTPγS binding against the logarithm of the (+)-Butaclamol concentration.[1]

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 and the maximal inhibitory effect (Emax).[1]

-

3. cAMP Accumulation Assay

This assay measures the functional consequence of D2 receptor activation or inhibition on the downstream signaling molecule, cyclic AMP (cAMP). As D2 receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Inverse agonists are expected to increase cAMP levels in cells with constitutive D2 receptor activity.

-

Cell Preparation:

-

Assay Procedure:

-

Plate the cells in a multi-well format (e.g., 384-well).[7]

-

Pre-treat the cells with varying concentrations of (+)-Butaclamol.

-

Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and produce a measurable baseline of cAMP.[2][3]

-

Incubate for a specific period (e.g., 15 minutes) at 37°C.[7]

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).[7]

-

-

Data Analysis:

-

Generate concentration-response curves by plotting the cAMP levels against the logarithm of the (+)-Butaclamol concentration.

-

Mandatory Visualizations

D2 Receptor Signaling and Inverse Agonism by (+)-Butaclamol

Caption: D2 receptor signaling pathway and the mechanism of inverse agonism.

Experimental Workflow for Characterizing Inverse Agonism

Caption: Workflow for assessing the inverse agonist activity of a compound.

Conclusion

The data and experimental protocols presented in this guide solidify the classification of this compound as an inverse agonist at the dopamine D2 receptor. Its preferential binding to and stabilization of the G protein-uncoupled state of the receptor leads to a reduction in constitutive G protein signaling, as demonstrated by the inhibition of basal [35S]GTPγS binding and an increase in forskolin-stimulated cAMP accumulation.[1][2][3] This mechanism of action distinguishes it from neutral antagonists and provides a deeper understanding of its pharmacological profile. The detailed methodologies provided herein serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery, enabling the standardized assessment of potential inverse agonists targeting the D2 receptor and other GPCRs.

References

- 1. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]

- 3. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Discovery and History of Butaclamol: A Technical Guide for Researchers

An In-depth Overview of a Pioneering Research Compound in Neuropharmacology

Abstract

Butaclamol (formerly AY-23,028) is a potent antipsychotic agent that, although never commercialized for therapeutic use, has played a pivotal role in the elucidation of dopamine (B1211576) receptor pharmacology. Its discovery and subsequent characterization as a stereospecific dopamine D2 receptor antagonist have provided invaluable tools for neuroscience research. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of Butaclamol, with a focus on the experimental methodologies and quantitative data that have defined its utility as a research compound.

Introduction: A Novel Antipsychotic Agent